2-(Benzyloxy)-5-bromoisonicotinic acid
Description
Overview of Pyridine (B92270) Carboxylic Acid Derivatives: Structure, Classification, and Chemical Significance
Pyridine carboxylic acids are organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. chemspider.com They are classified based on the position of the carboxyl group relative to the nitrogen atom in the pyridine ring. The three basic isomers are picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). chemspider.com The presence of the nitrogen atom in the aromatic ring imparts unique electronic properties to these molecules, influencing their acidity, reactivity, and biological activity.
These compounds are of immense chemical significance, serving as versatile building blocks in organic synthesis. The carboxyl group can undergo a variety of chemical transformations, including esterification, amidation, and reduction, allowing for the creation of a wide array of derivatives. Furthermore, the pyridine ring itself can be functionalized through electrophilic and nucleophilic substitution reactions. This chemical versatility has led to the incorporation of pyridine carboxylic acid scaffolds into a multitude of biologically active molecules, including drugs, vitamins, and agrochemicals. uni.lu
Strategic Importance of Halogenation and Benzyloxylation in Heterocyclic Systems
The strategic introduction of specific functional groups onto a heterocyclic core is a fundamental aspect of modern drug design and materials science. Halogenation and benzyloxylation are two such modifications that can profoundly influence the properties of a molecule.
Halogenation , the process of introducing one or more halogen atoms into a compound, is a powerful tool in medicinal chemistry. google.com Halogen atoms, such as bromine, can alter a molecule's size, lipophilicity, and electronic distribution. This can lead to enhanced binding affinity for biological targets, improved metabolic stability, and altered pharmacokinetic profiles. nih.gov In synthetic chemistry, halogenated heterocycles are valuable intermediates, as the halogen atom can serve as a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. nih.govnih.gov
Benzyloxylation , the introduction of a benzyloxy group (-OCH₂C₆H₅), is another common strategy, particularly in the synthesis of complex organic molecules. The benzyloxy group is often used as a protecting group for hydroxyl functionalities due to its relative stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild conditions. hymasynthesis.com Beyond its role as a protecting group, the benzyloxy moiety can also contribute to the biological activity of a molecule. The benzyl (B1604629) group can engage in π-π stacking and hydrophobic interactions with biological receptors, potentially enhancing the compound's efficacy.
Research Context and Prospective Role of 2-(Benzyloxy)-5-bromoisonicotinic Acid in Organic and Medicinal Chemistry
This compound is a unique molecule that combines the isonicotinic acid scaffold with both a bromine atom and a benzyloxy group. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests a promising potential in several areas of chemical research.
The isonicotinic acid core is a well-established pharmacophore found in numerous therapeutic agents. The bromine substituent at the 5-position offers a site for further chemical modification, for example, through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The benzyloxy group at the 2-position could serve as a stable ether linkage or as a precursor to a hydroxyl group, which could be a key hydrogen bonding donor in interactions with biological targets.
Given these features, this compound is a promising intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry. Its derivatives could be investigated as inhibitors of various enzymes or as ligands for a range of receptors. The combination of the halogen atom and the benzyloxy group on the pyridine carboxylic acid framework provides a rich platform for the exploration of new chemical space and the development of novel molecules with tailored biological activities. Further research into the synthesis and biological evaluation of this compound and its analogues is warranted to fully elucidate its potential.
Physicochemical Properties of this compound
Below is a table of predicted physicochemical properties for this compound. It is important to note that these values are computationally derived and have not been experimentally verified.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₀BrNO₃ |
| Molecular Weight | 308.13 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 306.9895 g/mol |
| Monoisotopic Mass | 306.9895 g/mol |
| Topological Polar Surface Area | 59.8 Ų |
| Heavy Atom Count | 18 |
| Formal Charge | 0 |
| Complexity | 319 |
Data sourced from computational predictions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10BrNO3 |
|---|---|
Molecular Weight |
308.13 g/mol |
IUPAC Name |
5-bromo-2-phenylmethoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO3/c14-11-7-15-12(6-10(11)13(16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
InChI Key |
AARPSEAPSXSFKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C(=C2)C(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for the Preparation of 2 Benzyloxy 5 Bromoisonicotinic Acid
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2-(benzyloxy)-5-bromoisonicotinic acid, the primary disconnections are typically made at the ether linkage and the carboxylic acid group.
A logical retrosynthetic approach suggests that the carboxylic acid can be derived from the hydrolysis of a more stable ester derivative, such as a methyl or ethyl ester. This disconnection leads to Methyl 2-(benzyloxy)-5-bromoisonicotinate as a key intermediate. Further disconnection of the benzyl (B1604629) ether C-O bond points to a 2-hydroxy-5-bromoisonicotinic ester and a benzyl halide (e.g., benzyl bromide) as precursors. This approach relies on the Williamson ether synthesis for the formation of the benzyloxy moiety.
Therefore, the key precursors identified through this analysis are:
A pre-functionalized pyridine (B92270) core, such as 2-hydroxy-5-bromoisonicotinic acid or its ester.
A benzylation agent, typically benzyl bromide or benzyl chloride.
An ester derivative, like Methyl 2-(benzyloxy)-5-bromoisonicotinate, which serves as the immediate precursor to the final acid.
The final step in many synthetic routes to this compound is the hydrolysis of its corresponding methyl or ethyl ester. This transformation is a standard and high-yielding reaction, typically performed under basic conditions. chemspider.com The ester is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and an organic solvent like methanol (B129727) or ethanol. chemicalbook.commdpi.com The reaction mixture is often heated to ensure complete conversion. chemspider.commdpi.com Upon completion, the reaction is acidified to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate, which can then be isolated by filtration. chemicalbook.commdpi.com
This method is robust and widely applicable for the deprotection of ester groups in the final stage of a synthesis.
Table 1: Conditions for Hydrolysis of Methyl Ester Precursors
| Base | Solvent System | Temperature | Reaction Time | Reference |
| Sodium Hydroxide | Methanol / Water | 60°C | 2 hours | chemicalbook.com |
| Sodium Hydroxide | Methanol / Water | Reflux | 4 hours | chemspider.com |
| Sodium Hydroxide | Methanol / Water | 55°C | 3 hours | mdpi.com |
Alternative Routes from Pre-functionalized Pyridine Cores
An alternative strategy begins with a pyridine ring that already contains some of the required functional groups or their precursors. A common starting material for related compounds is nicotinic acid (a structural isomer). For example, the synthesis of 5-bromonicotinic acid is achieved by the direct bromination of nicotinic acid. google.comgoogle.com In this process, nicotinic acid is first converted to its acid chloride using thionyl chloride, which activates the ring for electrophilic substitution. Subsequent reaction with bromine, often in the presence of a Lewis acid catalyst like iron, yields the 5-bromo derivative with high regioselectivity. google.comgoogle.com
A similar strategy could be adapted for the isonicotinic acid scaffold. Starting with 2-hydroxy-isonicotinic acid (citrazinic acid) or 2-chloro-isonicotinic acid, one could first perform the regioselective bromination at the 5-position, followed by the introduction of the benzyloxy group at the 2-position via nucleophilic substitution, and finally, esterification and hydrolysis if necessary. The order of these steps is crucial to manage the directing effects of the substituents and avoid unwanted side reactions.
Introduction of the Benzyloxy Moiety
The formation of the benzyl ether is a critical step in the synthesis. This is typically accomplished through the O-alkylation of a corresponding hydroxypyridine precursor.
The most common method for introducing the benzyloxy group is the Williamson ether synthesis, which involves the reaction of a 2-hydroxypyridine (B17775) derivative with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. scirp.org The base deprotonates the hydroxyl group to form a more nucleophilic pyridoxide anion, which then displaces the halide from the benzyl group.
The alkylation of hydroxypyridines can sometimes lead to a mixture of N-alkylation and O-alkylation products. researchgate.netnih.gov However, reaction conditions can be optimized to favor the desired O-alkylated product. nih.gov Factors influencing the regioselectivity include the choice of base, solvent, and temperature. For instance, practical methods using phase transfer catalysis or conducting the reaction in aqueous surfactant media have been developed to achieve good to excellent yields of O-alkylation products. scirp.orgnih.gov Catalyst- and base-free conditions have also been reported for specific N-alkylation, highlighting that careful selection of methodology is required to ensure the desired O-alkylation outcome. acs.org
In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent them from interfering with subsequent reactions. jocpr.comwikipedia.org The benzyloxy group itself is a widely used protecting group for alcohols and phenols due to its stability under a range of conditions and its relatively straightforward removal by catalytic hydrogenation. jocpr.comcreative-peptides.comneliti.com
Regioselective Bromination of the Pyridine Ring
Achieving the correct regiochemistry during the bromination of the pyridine ring is one of the most significant challenges in the synthesis. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, often requiring harsh conditions. nih.gov Furthermore, the directing effects of the existing substituents must be carefully considered to ensure bromination occurs at the desired C-5 position.
Direct bromination of pyridine itself is difficult and can lead to a mixture of products. nih.gov However, the presence of an activating group like an N-oxide can facilitate electrophilic substitution, typically at the 2- and 4-positions. tcichemicals.comresearchgate.net For the synthesis of the target compound, bromination must occur at the 5-position (a β-position). A successful strategy, demonstrated in the synthesis of the isomeric 5-bromonicotinic acid, involves the bromination of nicotinic acid in the presence of thionyl chloride and sometimes a Lewis acid catalyst. google.comgoogle.com The carboxyl group (or its acid chloride derivative) acts as a meta-directing deactivating group, guiding the incoming bromine electrophile to the C-5 position. This approach provides the desired product in good yields. google.com This established methodology for the nicotinic acid system serves as a strong precedent for achieving regioselective bromination in the synthesis of this compound from a suitable isonicotinic acid precursor.
Table 2: Conditions for Regioselective Bromination of Nicotinic Acid
| Brominating Agent | Activating Agent | Catalyst | Temperature | Reference |
| Bromine | Thionyl Chloride | Iron Powder | 70°C, then Reflux | google.com |
| Bromine | Thionyl Chloride | Lewis Acid | 110-120°C | google.com |
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution (EAS) on a pyridine ring is intrinsically more challenging than on a benzene (B151609) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. nih.gov Such reactions often necessitate harsh conditions, including high temperatures and the use of strong Lewis acid catalysts, to proceed effectively. nih.gov
In the synthesis of this compound from its precursor, 2-(benzyloxy)isonicotinic acid, the regiochemical outcome of bromination is controlled by the interplay of the existing substituents. The 2-benzyloxy group is an electron-donating, activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 5). Conversely, the 4-carboxylic acid group is an electron-withdrawing, deactivating group that directs electrophiles to the meta position (positions 3 and 5). In this case, both groups reinforce the directing of the incoming electrophile to the 3- and 5-positions.
A plausible synthetic route involves the direct bromination of 2-(benzyloxy)isonicotinic acid. This transformation can be achieved using a brominating agent such as molecular bromine (Br₂) in the presence of a catalyst. An analogous process has been successfully employed for the bromination of nicotinic acid, where a mixture of thionyl chloride and bromine, catalyzed by iron powder, yields the 5-bromo derivative. google.com This suggests that a similar catalytic approach could be effective for this synthesis, favoring substitution at the electronically activated and sterically accessible 5-position. The reaction proceeds via the generation of a highly electrophilic bromine species, which then attacks the electron-rich 5-position of the pyridine ring, followed by deprotonation to restore aromaticity.
Directed Ortho-Metalation and Halogenation
Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to classical electrophilic substitution. wikipedia.org This strategy utilizes a Directed Metalation Group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing the deprotonation of the nearest (ortho) proton. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a new substituent with high precision. wikipedia.org
For the synthesis of this compound, the starting material, 2-(benzyloxy)isonicotinic acid, contains two potential DMGs: the 2-benzyloxy group and the 4-carboxylic acid group. The carboxylic acid must first be deprotonated with a strong base to form a lithium carboxylate, which is itself a potent DMG. The relative directing power of the 2-alkoxy and 4-carboxylate groups determines the site of lithiation. Generally, the carboxylate group is a stronger DMG than an alkoxy group. The 2-benzyloxy group would direct metalation to the 3-position, while the 4-carboxylate group directs to the 3- and 5-positions. Given the enhanced acidity of the proton at C-5 due to the cumulative electronic effects, and the strong directing ability of the carboxylate, lithiation is expected to occur selectively at the 5-position.
The proposed DoM strategy would involve treating 2-(benzyloxy)isonicotinic acid with at least two equivalents of a strong lithium amide base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The first equivalent of base deprotonates the carboxylic acid, while the second equivalent performs the regioselective deprotonation at the 5-position. The resulting dilithiated species is then quenched with an electrophilic bromine source, such as 1,2-dibromotetrachloroethane (B50365) or molecular bromine, to afford this compound.
Optimization of Reaction Conditions for Yield, Purity, and Scalability
Optimizing synthetic routes is critical for ensuring high yield, purity, and the feasibility of scaling up production from the laboratory to an industrial setting. Key parameters for optimization include solvent choice, catalyst systems, temperature, and reaction time.
Solvent Effects and Catalysis in Heterocyclic Synthesis
The choice of solvent can significantly influence the rate and outcome of heterocyclic syntheses. In electrophilic aromatic substitution reactions, solvent polarity can affect reaction rates by stabilizing the charged intermediates (arenium ions) formed during the mechanism. quora.com For the bromination of 2-(benzyloxy)isonicotinic acid, a range of solvents could be screened. Non-polar solvents may slow the reaction, while polar aprotic solvents like dichloromethane (B109758) or polar protic solvents like acetic acid could enhance the rate.
Catalysis is equally crucial, especially for the functionalization of electron-deficient rings like pyridine. acs.org For an EAS approach, screening different Lewis acid catalysts could lead to significant improvements in yield and selectivity.
Below is a hypothetical data table illustrating the potential effects of solvent and catalyst screening on the electrophilic bromination of 2-(benzyloxy)isonicotinic acid.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetic Acid | None | 80 | 24 | 35 |
| 2 | Acetic Acid | FeBr₃ (10) | 60 | 12 | 75 |
| 3 | Dichloromethane | FeBr₃ (10) | 25 | 24 | 60 |
| 4 | Dichloromethane | AlCl₃ (10) | 25 | 18 | 68 |
| 5 | Thionyl Chloride | Fe powder (2) | 75 | 8 | 82 |
For the Directed Ortho-Metalation (DoM) pathway, the primary solvent is typically an ether, such as THF or diethyl ether, which effectively solvates the organolithium intermediates. Optimization would focus on the choice of base (e.g., n-BuLi, s-BuLi, LDA), the number of equivalents of base, temperature control to prevent side reactions, and the specific electrophilic bromine source used for quenching.
Green Chemistry Principles in Synthetic Design
Incorporating green chemistry principles into synthetic design aims to reduce environmental impact and improve safety. ijarsct.co.in For the synthesis of this compound, several green strategies can be considered.
Flow Chemistry: For reactions involving highly reactive and thermally unstable intermediates, such as the organolithiums in the DoM pathway, flow chemistry offers significant safety and scalability advantages over traditional batch processing. digitellinc.com Continuous flow reactors provide superior control over reaction temperature and residence time, minimizing the risk of thermal runaway and improving product consistency. vapourtec.comaragen.com This technology is particularly well-suited for scaling up lithiation reactions safely. researchgate.net
Alternative Solvents: The selection of solvents is a key aspect of green chemistry. Replacing hazardous solvents with more environmentally benign alternatives is a primary goal. For instance, THF, a common solvent in DoM, could potentially be replaced with 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a more favorable environmental profile. Exploring solvent-free reaction conditions, where possible, represents an ideal green chemistry approach. biosynce.com
By systematically applying these optimization and green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.
Chemical Reactivity and Derivatization Studies of 2 Benzyloxy 5 Bromoisonicotinic Acid
Transformations at the Carboxylic Acid Functionality
The carboxylic acid group at the C4 position of the pyridine (B92270) ring is a primary site for a variety of chemical modifications, including esterification, amidation, and decarboxylative functionalization. These reactions are fundamental to altering the compound's physical properties and incorporating it into larger molecular frameworks.
Esterification of 2-(benzyloxy)-5-bromoisonicotinic acid is a common transformation used to protect the carboxylic acid, modify solubility, or prepare derivatives for biological evaluation. This can be achieved through several standard protocols. The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or the reaction of its corresponding carboxylate salt with an alkyl halide, such as benzyl (B1604629) bromide, under basic conditions are effective methods. arkat-usa.org
More contemporary and milder methods utilize specialized benzylating reagents to achieve high yields under neutral conditions, which is particularly useful for sensitive substrates. beilstein-journals.org For instance, 2-benzyloxy-1-methylpyridinium triflate has emerged as a powerful reagent for the synthesis of benzyl esters from carboxylic acids. organic-chemistry.org This reagent releases an electrophilic benzyl group upon gentle heating, reacting selectively with the carboxylate to form the ester with high efficiency and tolerance for other functional groups. organic-chemistry.org
Table 1: Representative Esterification Reactions
| Reactant | Reagent(s) | Product | Application/Significance |
| This compound | Benzyl bromide (BnBr), NaHCO₃ | Benzyl 2-(benzyloxy)-5-bromoisonicotinate | Protection of the carboxylic acid; intermediate for further synthesis. |
| This compound | Methanol (B129727) (MeOH), H₂SO₄ (cat.) | Methyl 2-(benzyloxy)-5-bromoisonicotinate | Creation of a less polar derivative for purification or coupling reactions. |
| This compound | 2-Benzyloxy-1-methylpyridinium triflate, Et₃N | Benzyl 2-(benzyloxy)-5-bromoisonicotinate | Mild, neutral conditions suitable for complex molecules with sensitive functional groups. organic-chemistry.org |
The conversion of the carboxylic acid to an amide bond is one of the most crucial reactions in medicinal chemistry and materials science. researchgate.net Direct amidation by heating the carboxylic acid with an amine is possible but often requires harsh conditions. A more common and milder approach involves the pre-activation of the carboxylic acid. bohrium.comrsc.org
In the context of synthesizing complex molecules, particularly those related to peptides, specialized coupling reagents are employed. bachem.com These reagents, such as phosphonium (B103445) (BOP, PyBOP) or aminium/uronium (HBTU, HATU) salts, convert the carboxylic acid into a highly reactive intermediate in situ. bachem.com This activated species then readily reacts with a primary or secondary amine to form the corresponding amide under mild conditions, minimizing side reactions and preventing racemization of chiral centers if present in the amine component. orgsyn.org The choice of coupling reagent and conditions can be tailored to the specific substrates involved. researchgate.net
Table 2: Amidation and Peptide Coupling Approaches
| Amine Partner | Coupling Reagent/Method | Product | Significance |
| Benzylamine | HATU, DIPEA | N-Benzyl-2-(benzyloxy)-5-bromoisonicotinamide | Synthesis of bioactive amide derivatives. |
| Glycine methyl ester | HBTU, Et₃N | Methyl N-(2-(benzyloxy)-5-bromoisonicotinoyl)glycinate | Incorporation into peptide-like structures. |
| Aniline | Boric Acid (catalyst), heat | N-Phenyl-2-(benzyloxy)-5-bromoisonicotinamide | Direct amidation method with a reusable catalyst. orgsyn.org |
Decarboxylative functionalization represents a powerful strategy where the entire carboxylic acid group is removed and replaced with a new substituent. acs.org This process involves the cleavage of a carbon-carbon bond and offers a distinct synthetic route compared to transformations of the bromo substituent. nih.gov
Decarboxylative halogenation , or halodecarboxylation, allows for the conversion of the carboxylic acid into an organic halide. acs.org While classic methods like the Hunsdiecker reaction exist, modern protocols often utilize transition metal catalysis or photoredox catalysis under visible light to achieve this transformation with a broad substrate scope. rsc.orgprinceton.edu This would convert this compound into a 4,5-dihalogenated-2-benzyloxypyridine derivative.
Decarboxylative cross-coupling is an even more versatile strategy that forges new carbon-carbon or carbon-heteroatom bonds at the position of the former carboxyl group. nih.govnih.gov These reactions are typically catalyzed by transition metals like palladium, copper, or silver and involve the coupling of the carboxylic acid with various partners, effectively using the carboxyl group as a disposable directing group. utexas.edu This allows for the introduction of aryl, vinyl, or alkyl groups directly onto the pyridine ring at the C4 position.
Reactivity of the Bromo Substituent
The bromine atom at the C5 position serves as a versatile handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and aryl bromides are excellent substrates for these transformations. lmaleidykla.lt The C5-Br bond in this compound (or its ester/amide derivatives) is well-suited for such reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted pyridine with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govrsc.org It is an exceptionally robust method for forming biaryl or aryl-heteroaryl linkages. kochi-tech.ac.jpnih.govresearchgate.net This pathway allows for the introduction of a wide range of substituted phenyl, heteroaryl, or even alkyl groups at the C5 position.
Sonogashira Coupling: This reaction couples the bromo-pyridine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. rsc.org The Sonogashira coupling is a highly efficient method for synthesizing aryl-alkyne structures, which are valuable intermediates for creating more complex molecules, including pharmaceuticals and materials. soton.ac.uk
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. This reaction forms a new carbon-carbon bond at the vinylic position of the alkene, providing access to substituted styrenyl-pyridines or other vinylated derivatives.
Table 3: Cross-Coupling Reactions at the Bromo Substituent
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-2-(benzyloxy)isonicotinic acid |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-2-(benzyloxy)isonicotinic acid |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-((E)-2-Styryl)-2-(benzyloxy)isonicotinic acid |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. youtube.com This reaction is generally feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com
In the case of this compound, the pyridine nitrogen atom acts as an inherent electron-withdrawing group. The carboxylic acid at the C4 position (para to the bromine) further activates the ring towards nucleophilic attack. youtube.comyoutube.com Therefore, the displacement of the bromide by strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, or amines is a plausible transformation, likely requiring elevated temperatures. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex before the expulsion of the bromide ion. chemistrysteps.com
Reductive Debromination Strategies
The selective removal of the bromine atom from the 5-position of the pyridine ring is a key transformation, yielding 2-(benzyloxy)isonicotinic acid. This reductive debromination is most commonly achieved through catalytic hydrogenation. This process typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the oxidative addition of the carbon-bromine bond to the palladium center, followed by hydrogenolysis which cleaves the resulting carbon-palladium bond and replaces the bromine with a hydrogen atom.
Careful selection of reaction conditions is crucial to ensure chemoselectivity, primarily to avoid the premature cleavage of the benzyloxy protecting group or the reduction of the pyridine ring, which can occur under similar catalytic conditions. Factors such as catalyst loading, hydrogen pressure, solvent, and temperature must be optimized to favor debromination.
| Catalyst | Hydrogen Source | Solvent | Conditions | Primary Outcome |
|---|---|---|---|---|
| Pd/C (5-10%) | H₂ gas (1 atm) | Ethanol, Methanol, Ethyl Acetate | Room Temperature, 1-6 h | Selective C-Br bond cleavage |
| Raney Nickel | H₂ gas | Aqueous base | Room Temperature - 50°C | Debromination, risk of ring reduction |
| Pd/C | HCOONH₄ (Ammonium formate) | Methanol | Reflux | Catalytic transfer hydrogenation for debromination |
Modifications and Cleavage of the Benzyloxy Protective Group
The benzyloxy group serves as a robust protecting group for the 2-hydroxy function of the pyridine ring. Its removal is a critical step in synthesizing derivatives bearing a 2-hydroxy (or its tautomeric 2-pyridone) moiety.
The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. acsgcipr.org This reaction involves a palladium or platinum catalyst and a source of hydrogen, leading to the formation of the deprotected alcohol (or pyridone) and toluene (B28343) as a byproduct. ambeed.comorganic-chemistry.org However, a significant challenge in the context of this compound is the potential for competitive reductive debromination. Furthermore, the pyridine nitrogen itself can act as a catalyst poison, potentially inhibiting the reaction. liverpool.ac.uk Studies have shown that additives like pyridine can completely inhibit the hydrogenolysis of benzyl ethers over a Pd/C catalyst. organic-chemistry.orglookchem.com This suggests that conducting the reaction in an acidic medium, which protonates the pyridine nitrogen, may be necessary to achieve efficient debenzylation without catalyst inhibition.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C or PtO₂ | 1-4 atm H₂, Room Temp, Alcoholic solvent | Mild conditions, clean reaction. acsgcipr.org | Risk of debromination; catalyst poisoning by pyridine. liverpool.ac.ukorganic-chemistry.org |
| Acidic Cleavage | BCl₃, BBr₃ | -78°C to Room Temp, CH₂Cl₂ | Highly effective, avoids hydrogenation. researchgate.net | Harsh reagents, may not be compatible with other functional groups. |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Reflux in Chloroform. researchgate.net | No metal catalyst needed. | Strongly acidic, potential for side reactions. |
Upon removal of the benzyl group, the resulting compound, 5-bromo-2-hydroxyisonicotinic acid, offers multiple sites for subsequent derivatization. uni.luchemicalbook.com This molecule exists in tautomeric equilibrium with 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid. The principal reactive handles are the carboxylic acid, the bromine atom, and the 2-hydroxy/oxo group.
Carboxylic Acid Derivatization: The carboxylic acid at the 4-position can be readily converted into esters, amides, or other acyl derivatives using standard condensation reactions. For instance, reaction with an alcohol under acidic conditions yields the corresponding ester, while activation to an acid chloride followed by reaction with an amine provides the amide.
Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups.
Hydroxyl/Oxo Group Reactions: The 2-hydroxy group can be alkylated or acylated, although its reactivity is influenced by the pyridone tautomer.
Pyridine Ring Reactivity and Transformations
Beyond modifications of its substituents, the pyridine ring itself can undergo various chemical transformations.
Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions and influencing the reactivity of the other ring positions.
Reduction: The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This is a challenging transformation that often requires more forcing conditions than simple debromination or debenzylation, such as higher pressures and temperatures, and more active catalysts. liverpool.ac.ukresearchgate.net Common catalysts for pyridine hydrogenation include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and ruthenium-based catalysts. liverpool.ac.ukcjcatal.comrsc.org The presence of other reducible groups, such as the bromo substituent, necessitates careful optimization to achieve selective ring saturation. The reduction of isonicotinic acid esters to the corresponding piperidine derivatives has been well-documented. google.com
| Catalyst | Pressure (H₂) | Temperature | Solvent | Reference |
|---|---|---|---|---|
| PtO₂ (Adams' catalyst) | 50-70 bar | Room Temp | Glacial Acetic Acid | researchgate.net |
| Rh₂O₃ | 5 bar | 40°C | Trifluoroethanol (TFE) | liverpool.ac.uk |
| Ru/C | 30 bar | 100°C | Not specified | cjcatal.com |
| Supported Ru Nanoparticles | Mild Conditions | Mild Conditions | Not specified | rsc.org |
While simple rearrangement reactions of this compound are not commonly reported, the field of pyridine chemistry has seen significant advances in skeletal editing and rearrangement transformations. These modern synthetic methods allow for the fundamental reconstruction of the pyridine core. nih.gov Such reactions typically involve a multi-step sequence, often initiated by activation of the pyridine ring.
Skeletal Editing: Recent strategies have been developed to convert pyridines into other aromatic systems like benzenes and naphthalenes. nih.gov This is often achieved through a sequence of dearomatization, cycloaddition, and retro-cycloaddition reactions.
Ring Expansion: Light-induced ring expansion of pyridinium (B92312) ylides has been reported as a route to access seven-membered diazepine (B8756704) rings. thieme-connect.deresearchgate.net
Atom Swap and Transposition: Methods for swapping atoms within the pyridine skeleton, such as a C-N to C-C swap via a Dimroth rearrangement pathway, can transform pyridines into differently substituted pyridines or other heterocycles. chinesechemsoc.org Skeletal remodeling through nitrogen atom transposition has also been demonstrated. researchgate.net
The application of these advanced rearrangement strategies to a functionally rich molecule like this compound could provide pathways to novel and structurally complex molecular scaffolds. The existing substituents would likely play a significant role in directing the course of these skeletal transformations.
Spectroscopic and Structural Characterization in Advanced Chemical Research
Comprehensive Spectroscopic Analysis for Structure Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. A combination of techniques provides a complete picture of the atomic connectivity and chemical environment within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR would be expected to reveal distinct signals corresponding to the protons on the pyridine (B92270) ring, the benzylic methylene (B1212753) protons, and the protons of the phenyl group. The chemical shifts and coupling constants of the two aromatic protons on the pyridine ring would confirm their relative positions. The benzylic protons would likely appear as a singlet, while the phenyl protons would exhibit a characteristic pattern in the aromatic region.
¹³C NMR: Carbon-13 NMR provides information on the number and type of carbon environments. Distinct signals would be anticipated for the carboxylic acid carbon, the carbons of the pyridine ring (including those bearing the benzyloxy and bromo substituents), the benzylic carbon, and the carbons of the phenyl ring.
2D Techniques: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals by establishing connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively.
Despite a thorough search of scientific literature and chemical databases, specific experimental ¹H NMR, ¹³C NMR, and 2D NMR data for 2-(Benzyloxy)-5-bromoisonicotinic acid are not publicly available at this time.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₀BrNO₃), HRMS would provide an exact mass measurement, which can be compared to the calculated theoretical mass to confirm the molecular formula with high accuracy. The isotopic pattern resulting from the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would serve as a definitive characteristic in the mass spectrum.
Specific experimental HRMS data for this compound has not been reported in publicly accessible scientific literature.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-O stretching vibrations of the ether and carboxylic acid groups, and C=C and C=N stretching vibrations within the aromatic pyridine and benzene (B151609) rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of aromatic rings and conjugation would result in characteristic absorption maxima in the UV-Vis spectrum.
A search of available literature did not yield specific experimental IR or UV-Vis spectra for this compound.
X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and offers deep insights into its solid-state packing and intermolecular interactions.
Single crystal X-ray diffraction analysis is the gold standard for determining the precise atomic arrangement in a crystalline solid. If suitable crystals of this compound could be grown, this technique would confirm the connectivity of all atoms, the planarity of the aromatic rings, and the bond lengths and angles within the molecule. As the molecule is achiral, stereochemistry is not a factor.
There are no published reports detailing the single crystal X-ray diffraction analysis of this compound.
The data from an X-ray crystal structure would also allow for a detailed analysis of the supramolecular assembly. Key features to be investigated would include:
Crystal Packing: How the individual molecules are arranged in the crystal lattice.
Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom.
Hydrogen Bonding Networks: The formation of hydrogen bonds, particularly the strong hydrogen bonding expected between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers or extended chains.
As no crystal structure has been reported for this compound, an analysis of its crystal packing and intermolecular interactions is not possible at this time.
Polymorphism and Co-crystallization Studies
Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. wikipedia.orgbritannica.com These different crystalline arrangements, while having the same chemical composition, can exhibit distinct physical properties, including solubility, melting point, stability, and bioavailability. mt.comresearchgate.net Therefore, a thorough investigation of polymorphism is a critical aspect of chemical research and development.
The potential polymorphic forms of this compound can be investigated using several analytical techniques. X-ray Powder Diffraction (PXRD) is a primary tool for identifying different crystalline phases, as each polymorph will produce a unique diffraction pattern. creative-biostructure.comrigaku.comresearchgate.net Differential Scanning Calorimetry (DSC) is another essential technique, used to detect phase transitions and differences in melting points and enthalpies of fusion between polymorphs. mt.comnetzsch.com
A hypothetical screening for polymorphs of this compound could yield different crystalline forms, here designated as Form I and Form II. The characterization of these forms would involve a combination of analytical methods.
Illustrative PXRD Data for Hypothetical Polymorphs of this compound
| Form | Prominent 2θ Peaks (°) |
|---|---|
| Form I | 8.5, 12.3, 15.8, 20.1, 25.4 |
| Form II | 9.2, 11.5, 16.7, 21.3, 24.9 |
This table is for illustrative purposes only and represents hypothetical data.
Illustrative DSC Data for Hypothetical Polymorphs of this compound
| Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |
|---|---|---|
| Form I | 175.4 | 95.2 |
| Form II | 168.9 | 82.5 |
This table is for illustrative purposes only and represents hypothetical data.
The identification of multiple polymorphs would necessitate further studies to determine their relative stability and interconversion potential under various conditions such as temperature and humidity. mt.com
Co-crystallization
Co-crystallization is a technique used to design multi-component crystalline solids, known as co-crystals, by combining an active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio. japer.innih.gov This approach is widely employed to enhance the physicochemical properties of a compound, such as its solubility, dissolution rate, and stability, without altering its chemical structure. researchgate.netnih.gov
For this compound, co-crystallization studies could be conducted with various pharmaceutically acceptable co-formers, particularly those capable of forming hydrogen bonds with the carboxylic acid group. Common methods for preparing co-crystals include solvent evaporation, liquid-assisted grinding, and slurry crystallization. nih.govacs.org
The resulting co-crystals would be characterized by techniques such as PXRD, DSC, and single-crystal X-ray diffraction to confirm their formation and determine their crystal structure. For instance, a co-crystal of this compound with a co-former like isonicotinamide (B137802) would be expected to exhibit a unique PXRD pattern and a different melting point compared to the individual components.
Chromatographic and Purity Assessment Methodologies (e.g., HPLC, GC)
The assessment of purity is a critical step in the synthesis and characterization of any chemical compound. Chromatographic techniques are central to this process, offering high-resolution separation of the target compound from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. onyxipca.comasianjpr.com A reversed-phase HPLC method would likely be the most suitable approach for this compound. nih.gov
The development of a robust HPLC method would involve the systematic optimization of several parameters: sindromedown.netpharmtech.com
Column: A C18 column is a common choice for the separation of aromatic carboxylic acids. pharmaguideline.com
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer to control the pH and suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure the elution of all components with good peak shape.
Detector: A UV detector would be highly effective, as the aromatic rings in this compound are strong chromophores. The detection wavelength would be set at the absorbance maximum (λmax) of the compound to ensure high sensitivity. pharmaguideline.com
An example of a potential HPLC method for the analysis of this compound is outlined below.
Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table is for illustrative purposes only and represents a hypothetical HPLC method.
This method would allow for the quantification of the purity of this compound and the detection of any process-related impurities or degradation products.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. metbio.netshimadzu.com Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the column. lmaleidykla.lt Therefore, a derivatization step is often required to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) derivative. springernature.comcolostate.edu
For this compound, derivatization with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the carboxylic acid group into a trimethylsilyl (B98337) (TMS) ester. lmaleidykla.lt The resulting derivative could then be analyzed by GC, likely coupled with a mass spectrometer (GC-MS) for definitive peak identification. springernature.commdpi.com
Illustrative GC-MS Method Parameters for Purity Assessment (after derivatization)
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (10 min) |
| MS Detector | Electron Ionization (EI), Scan range 50-550 amu |
This table is for illustrative purposes only and represents a hypothetical GC-MS method.
This GC-MS method would provide detailed information on the purity of the sample and help in the structural elucidation of any detected impurities.
Computational and Theoretical Studies on 2 Benzyloxy 5 Bromoisonicotinic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) offer a robust framework for analyzing the electronic environment and predicting chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(Benzyloxy)-5-bromoisonicotinic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. researchgate.net This process minimizes the total energy of the molecule, providing insights into bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is utilized to calculate various thermodynamic parameters. researchgate.net These energy profiles are critical for understanding the stability and potential reaction pathways of the molecule. Theoretical vibrational frequencies can also be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. researchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. nih.govresearchgate.net
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For aromatic compounds like this compound, these orbitals are typically distributed across the π-system. Analysis of the HOMO and LUMO distributions can pinpoint the likely sites for electrophilic and nucleophilic attack. Global reactivity descriptors, which provide quantitative measures of reactivity, are derived from the HOMO and LUMO energies. researchgate.net
Table 1: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | μ2/(2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. |
This table is generated based on standard formulas in conceptual DFT. researchgate.netnih.gov Specific values for this compound would require dedicated DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic interactions. nih.govresearchgate.net The MEP map displays different potential values on the electron density surface, typically using a color spectrum.
Red and Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs of heteroatoms like oxygen and nitrogen. researchgate.net
Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net
Green Regions: Represent neutral or zero potential.
For this compound, the MEP map would likely show negative potential around the carboxylic acid oxygens and the nitrogen atom of the pyridine (B92270) ring, highlighting these as key sites for interaction. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition in biological systems. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum calculations are powerful for static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules, allowing for the exploration of different conformations and the influence of the surrounding environment, such as a solvent. nih.govbiointerfaceresearch.com
For a flexible molecule like this compound, which has rotatable bonds in its benzyloxy group, MD simulations can reveal the preferred conformations in solution. These simulations track the trajectory of the molecule, providing information on its stability, flexibility, and how it interacts with solvent molecules. Understanding solvent effects is critical, as most biological processes occur in an aqueous environment. nih.gov
In Silico Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Target Interaction Analysis for Potential Biological Targets (e.g., Bromodomains, Proteases)
This compound serves as a structural scaffold for the development of inhibitors for various protein targets, notably Bromodomain and Extra-Terminal (BET) proteins. nih.gov Bromodomains are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a key role in transcriptional regulation. nih.govresearchgate.net Their dysregulation is implicated in cancer and inflammatory diseases. nih.gov
In silico docking studies place the derivative ligand, synthesized from this compound, into the acetylated lysine binding pocket of a bromodomain (like BRD4). researchgate.net The analysis then identifies key interactions, such as:
Hydrogen Bonds: Typically formed between the ligand and key residues in the binding pocket, such as a conserved asparagine. nih.gov
Hydrophobic Interactions: Occur between the aromatic rings of the ligand and nonpolar residues in the protein.
Water-Mediated Interactions: Bridging interactions involving water molecules that stabilize the ligand-protein complex.
The results of these docking studies are often quantified by a binding affinity score, which estimates the strength of the interaction. nih.gov This allows for the comparison of different potential inhibitors and guides the chemical modification of the scaffold to improve potency and selectivity for specific targets like bromodomains or proteases. nih.govnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (+)-JQ1 |
| BRD2 |
| BRD3 |
| BRD4 |
Rational Design of Derivatives Based on Computational Modeling
The rational design of derivatives of this compound using computational modeling would involve a systematic, structure-based approach to modify its chemical scaffold to enhance a specific biological activity or physicochemical property. This process typically begins with the identification of a biological target, such as an enzyme or a receptor, and the elucidation of its three-dimensional structure, often through techniques like X-ray crystallography or cryo-electron microscopy.
Molecular docking is a fundamental computational technique that would be employed to predict the preferred orientation and binding affinity of this compound within the active site of a target protein. mdpi.com By analyzing the binding mode, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. This information is crucial for identifying regions of the molecule that can be modified to improve binding.
For instance, computational models could be used to explore the effects of substituting the bromine atom on the pyridine ring with other functional groups. Similarly, modifications to the benzyloxy group could be investigated to optimize interactions with specific pockets within the target's binding site. The insights gained from these in silico experiments can guide the synthesis of a focused library of derivatives with a higher probability of success, thereby reducing the time and cost associated with traditional trial-and-error approaches. nih.govresearchgate.net
The following table illustrates a hypothetical rational design strategy for derivatives of this compound based on common computational modeling approaches:
| Design Strategy | Computational Method | Objective | Hypothetical Derivative Example |
| Scaffold Hopping | 3D Shape & Electrostatic Similarity Searching | To identify novel core structures with similar properties to the this compound scaffold. | A derivative where the pyridine core is replaced by a pyrimidine (B1678525) or other bioisosteric ring system. |
| Fragment-Based Growth | Molecular Docking and Molecular Dynamics | To extend the molecule from a known binding fragment to occupy adjacent pockets in the target's active site. | Addition of a functional group to the phenyl ring of the benzyloxy moiety to interact with a nearby amino acid residue. |
| Structure-Based Drug Design | Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) | To quantitatively predict the change in binding affinity upon chemical modification. | Substitution of the bromine atom with a chlorine or fluorine atom to modulate electronic properties and binding interactions. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. herts.ac.uk These models are built on the principle that the properties of a molecule are a function of its structure.
To develop a QSAR model for derivatives of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the observed activity. A robust QSAR model should not only accurately reproduce the activity of the compounds in the training set but also have good predictive power for new, untested molecules. researchgate.net
A hypothetical QSAR study on a series of this compound analogs might reveal, for example, that the biological activity is positively correlated with the hydrophobicity of the substituent at a particular position and negatively correlated with its steric bulk. Such a model would provide valuable guidance for the design of new derivatives with improved potency.
The table below outlines the key components of a typical QSAR/QSPR modeling workflow:
| Step | Description | Commonly Used Techniques/Descriptors |
| 1. Data Set Preparation | Collection of a series of structurally related compounds with measured biological activity or property. | Experimental data from in vitro or in vivo assays. |
| 2. Molecular Descriptor Calculation | Generation of numerical representations of the chemical structures. | Constitutional, topological, geometrical, and quantum-chemical descriptors (e.g., LogP, molecular weight, polar surface area). |
| 3. Model Development | Application of statistical methods to establish a correlation between descriptors and activity/property. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Artificial Neural Networks (ANN). |
| 4. Model Validation | Assessment of the robustness and predictive power of the developed model. | Internal validation (cross-validation) and external validation (prediction on a test set of compounds). |
Applications As a Key Building Block in Advanced Chemical Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Systems
The chemical structure of 2-(benzyloxy)-5-bromoisonicotinic acid makes it a versatile precursor for the synthesis of various heterocyclic systems. The presence of the carboxylic acid and the bromo group on the pyridine (B92270) ring allows for a range of chemical transformations to build more complex, fused heterocyclic structures. While specific examples detailing the synthesis of a wide array of heterocyclic systems directly from this compound are not extensively documented in the available literature, the reactivity of its functional groups suggests its potential in constructing scaffolds such as pyrido[2,3-d]pyrimidines. The general strategies for the synthesis of such systems often involve the cyclization of appropriately substituted aminopyrimidines, which could potentially be derived from the isonicotinic acid core.
Scaffold for Novel Chemical Entities in Pre-clinical Research
The pyridine ring is a common motif in many biologically active compounds, and this compound serves as an excellent starting point for the development of novel chemical entities for pre-clinical investigation. Its utility as a scaffold is demonstrated in the design and synthesis of enzyme inhibitors and other biologically active derivatives.
Design and Synthesis of Enzyme Inhibitors (e.g., Bromodomain Inhibitors)
A significant application of scaffolds related to this compound is in the development of inhibitors for bromodomains, which are key epigenetic readers involved in the regulation of gene transcription. nih.gov Aberrant function of these proteins is linked to diseases such as cancer. nih.gov In the design of novel aristoyagonine (B1246166) derivatives as inhibitors of the Brd4 bromodomain, the influence of various substituents has been explored. nih.gov One study highlighted that while alkoxy groups at a specific position contributed to inhibitory activity, the presence of a benzyloxy group, a key feature of this compound, led to the loss of inhibitory effect against the bromodomain. nih.gov This finding is crucial for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors by indicating which modifications are detrimental to activity.
| Compound Type | Effect of Benzyloxy Group | Reference |
| Aristoyagonine Derivatives | Abolished inhibitory effect against bromodomain | nih.gov |
Preparation of Derivatives with Modulated Biological Activity (in vitro studies)
The isonicotinic acid core is a well-established pharmacophore in medicinal chemistry. Various derivatives of isonicotinic acid have been synthesized and evaluated for their in vitro biological activities, demonstrating a broad spectrum of potential therapeutic applications. Although studies specifically detailing derivatives of this compound are limited, research on analogous structures provides valuable insights into the potential activities of its derivatives.
For instance, new derivatives of isonicotinic acid hydrazide have been synthesized and tested for their antimicrobial properties. nih.govresearchgate.netmdpi.com Some of these compounds have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. researchgate.net The biological evaluation of these derivatives often reveals that the nature and position of substituents on the aromatic rings play a critical role in their biological activity. For example, certain isonicotinic acid hydrazones have demonstrated notable antiradical activity. researchgate.net Furthermore, isonicotinates with lipophilic characteristics have been synthesized and have shown exceptional anti-inflammatory activities by inhibiting reactive oxygen species (ROS). nih.gov
Below is a summary of in vitro activities observed for derivatives of the closely related isonicotinic and nicotinic acids.
| Derivative Class | Biological Activity Investigated (in vitro) | Key Findings | References |
| Isonicotinic acid hydrazides | Antimicrobial, Cytotoxicity | Good anti-mycobacterial activity with alkyl side chains. | nih.gov |
| Isonicotinic acid hydrazones | Antiradical | N-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide showed antiradical activity. | researchgate.net |
| Nicotinic acid acylhydrazones | Antibacterial | Promising activity against Gram-positive bacteria. | mdpi.com |
| Isonicotinates | Anti-inflammatory | Demonstrated exceptional anti-inflammatory potential as ROS inhibitors. | nih.gov |
These examples underscore the potential for creating a diverse range of biologically active molecules by modifying the this compound scaffold.
Development of Chemical Probes and Tools for Biological Research
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The development of selective small-molecule modulators for proteins is a key area of chemical biology. While there is no specific mention in the reviewed literature of this compound being used as a chemical probe, its role as a scaffold in the synthesis of enzyme inhibitors suggests its potential in this area. A well-characterized inhibitor with good selectivity and appropriate physicochemical properties, derived from this scaffold, could potentially be developed into a chemical probe for its target protein.
Role in the Development of New Materials and Functional Molecules
Based on the available scientific literature, there is currently no evidence to suggest that this compound plays a significant role in the development of new materials or functional molecules outside the scope of biological and medicinal chemistry.
Integration into Combinatorial Chemistry Libraries and High-Throughput Screening Efforts
Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the process of drug discovery by enabling the rapid synthesis and evaluation of large numbers of compounds. The structural features of this compound, with its multiple points for diversification, make it a theoretically suitable candidate for inclusion in combinatorial libraries. However, a review of the current literature does not indicate its specific inclusion in major commercially or publicly available compound libraries used for HTS. While millions of compounds have been tested through various scaffold-ranking libraries, the presence of this specific molecule is not explicitly documented. nih.gov
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Pathways
The future synthesis of 2-(Benzyloxy)-5-bromoisonicotinic acid and its analogs will likely move beyond traditional methods towards more sustainable and efficient strategies. Key areas of development include:
Green Chemistry Approaches: Future synthetic routes will need to prioritize the use of greener solvents, reduce energy consumption, and minimize waste generation. primescholars.com This includes exploring biocatalytic methods, where enzymes could be used for specific transformations under mild conditions, potentially offering high chemo-, regio-, and stereoselectivity. rsc.org For instance, nitrilase enzymes have been effectively used for the sustainable synthesis of nicotinic acid from 3-cyanopyridine, a process that could be adapted for derivatives of this compound. nih.gov
Catalytic C-H Functionalization: Direct C-H functionalization of the pyridine (B92270) ring is a powerful tool for streamlining synthesis and improving atom economy. primescholars.com Recent advances in photochemical and electrochemical methods offer novel ways to achieve site-selective carboxylation and other modifications of pyridines. nih.govacs.orgresearchgate.net These techniques could provide more direct and efficient routes to this compound and its derivatives, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. preprints.org Implementing flow chemistry for the synthesis of this compound could lead to higher yields, improved purity, and more cost-effective production.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages |
|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |
| Catalytic C-H Functionalization | Improved atom economy, reduced number of synthetic steps. |
Advanced Computational Approaches for Predictive Modeling
Computational modeling will be instrumental in accelerating the discovery and optimization of drug candidates derived from this compound. Future research will likely focus on:
Machine Learning and AI-driven Drug Discovery: Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid screening of virtual libraries and the prediction of compound properties. chemrxiv.orgyoutube.com For this compound, ML models can be trained on existing data for pyridine derivatives to predict a range of properties, including bioactivity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and potential off-target effects. nih.govnih.govmdpi.commdpi.com Generative models could also be employed to design novel analogs with optimized properties. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can establish mathematical relationships between the chemical structure of this compound derivatives and their biological activity. researchgate.netresearchgate.netnih.gov Both 2D- and 3D-QSAR models can be developed to guide the rational design of more potent and selective analogs by identifying key structural features that influence activity. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound and its analogs when interacting with biological targets. github.iorsc.orgscilit.com These simulations can help to understand the binding stability of the compound in the active site of a protein, identify key intermolecular interactions, and predict the impact of structural modifications on binding affinity. nih.govnih.gov
The table below outlines various computational approaches and their applications.
| Computational Approach | Application in Drug Discovery |
|---|---|
| Machine Learning/AI | Virtual screening, ADMET prediction, de novo design. nih.govnih.govmdpi.commdpi.com |
| QSAR | Guiding lead optimization, predicting biological activity. researchgate.netresearchgate.netnih.gov |
Exploration of Undiscovered Biological Targets and Mechanisms of Action (pre-clinical validation)
The diverse biological activities reported for pyridine derivatives suggest that this compound could interact with a range of biological targets. chemijournal.comresearchgate.netresearchgate.net Future pre-clinical research should aim to:
Identify Novel Protein Targets: Pyridine-containing compounds have been shown to inhibit various enzymes, including kinases (e.g., CDK9, VEGFR2), topoisomerases, and enoyl-acyl carrier protein reductase (InhA), which is a key enzyme in mycobacterial cell wall synthesis. nih.govtandfonline.commdpi.comrsc.org High-throughput screening and chemoproteomics approaches could be used to identify the specific molecular targets of this compound in various disease models, such as cancer and infectious diseases. chemijournal.comresearchgate.netmdpi.comwaocp.org
Elucidate Mechanisms of Action: Once a biological target is identified, detailed pre-clinical studies will be necessary to elucidate the precise mechanism of action. This could involve investigating the compound's effect on cellular signaling pathways, gene expression, and metabolic processes. For example, if found to be an anticancer agent, studies would focus on its ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle. chemijournal.comresearchgate.netwaocp.org
Explore Anti-inflammatory and Antimicrobial Potential: Isonicotinic acid derivatives have shown promise as anti-inflammatory agents through the inhibition of reactive oxygen species (ROS) and cyclooxygenase-2 (COX-2). nih.gov Additionally, the isonicotinic acid hydrazide scaffold is a well-established pharmacophore in antitubercular drugs. nih.govresearchgate.netnih.gov The unique structure of this compound warrants investigation into its potential as a novel anti-inflammatory or antimicrobial agent.
Potential biological activities for investigation are listed below.
| Potential Biological Activity | Rationale based on Related Compounds |
|---|---|
| Anticancer | Inhibition of kinases, topoisomerases, and other cancer-related targets by pyridine derivatives. chemijournal.comresearchgate.nettandfonline.commdpi.comrsc.org |
| Anti-inflammatory | Inhibition of ROS and COX-2 by isonicotinic acid derivatives. nih.gov |
Interdisciplinary Research Integrating Synthesis, Biology, and Data Science
The most significant advances in unlocking the potential of this compound will come from an integrated, interdisciplinary approach that combines chemical synthesis, biological evaluation, and data science. preprints.org A future research workflow could involve:
Iterative Design-Synthesize-Test-Analyze Cycles: This approach would begin with computational models predicting promising derivatives of this compound. nih.gov These compounds would then be synthesized and subjected to biological screening. The experimental data would be fed back into the computational models to refine their predictive power, creating a closed-loop system for accelerated drug discovery. nih.govresearchgate.net
Development of a Comprehensive Database: A dedicated database for this compound and its analogs, containing information on their synthesis, physicochemical properties, biological activity, and computational predictions, would be a valuable resource for the research community. This would facilitate data sharing and collaboration, further accelerating research in this area.
Collaboration between Academia and Industry: The diverse expertise required for a comprehensive investigation of this compound necessitates collaboration between academic researchers with expertise in synthesis and mechanism of action studies, and industrial partners with capabilities in high-throughput screening, drug development, and data science.
This integrated approach will be crucial for efficiently navigating the complex landscape of drug discovery and realizing the full therapeutic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
